p-Tolylboronic acid
CAS No.: 5720-05-8
Cat. No.: VC21133443
Molecular Formula: C7H9BO2
Molecular Weight: 135.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5720-05-8 |
|---|---|
| Molecular Formula | C7H9BO2 |
| Molecular Weight | 135.96 g/mol |
| IUPAC Name | (4-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 |
| Standard InChI Key | BIWQNIMLAISTBV-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C)(O)O |
Introduction
Chemical Identity and Structural Properties
p-Tolylboronic acid, also known as 4-Tolylboronic acid, is an aromatic boronic acid characterized by a boron atom linked to a para-substituted toluene ring. The compound has the molecular formula C₇H₉BO₂ and a molecular weight of 135.96 . The structure consists of a benzene ring with a methyl group at the para position and a boronic acid group (B(OH)₂) directly attached to the aromatic ring.
Physical and Chemical Characteristics
The physical characteristics of p-Tolylboronic acid include its appearance as a colorless to yellowish crystalline powder. This compound exhibits moderate solubility in organic solvents such as tetrahydrofuran (THF), methanol, and ethanol, while being sparingly soluble in water. The boronic acid functionality (B(OH)₂) makes it Lewis acidic, enabling it to form coordination complexes with various Lewis bases .
Computational Chemistry Parameters
Understanding the molecular parameters of p-Tolylboronic acid is essential for predicting its behavior in chemical reactions and biological systems. The following table summarizes key computational chemistry data:
| Parameter | Value |
|---|---|
| TPSA (Topological Polar Surface Area) | 40.46 |
| LogP | -0.32518 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 1 |
| SMILES Notation | CC1=CC=C(B(O)O)C=C1 |
These parameters indicate that p-Tolylboronic acid possesses moderate polarity and hydrogen bonding capacity, which influences its reactivity and interactions with biological targets .
Synthetic Methodologies
The synthesis of p-Tolylboronic acid can be accomplished through various routes, with the most common methods involving reactions of halogenated toluene derivatives with boron-containing reagents.
Industrial Preparation Methods
Industrial production of p-Tolylboronic acid typically employs metal-catalyzed borylation reactions. The patent literature reveals a particularly efficient method involving the reaction of p-chlorotoluene with trimethyl borate in the presence of lithium metal .
Applications in Scientific Research and Industry
p-Tolylboronic acid has emerged as a compound of significant interest across multiple scientific disciplines and industrial applications due to its versatile reactivity profile.
Organic Synthesis Applications
In organic synthesis, p-Tolylboronic acid serves as a crucial building block, particularly in cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between organoboronic acids and organic halides or triflates, represents its most important application . This reaction has revolutionized synthetic approaches to complex molecules, enabling the efficient construction of:
-
Biaryl compounds for pharmaceutical intermediates
-
Advanced agrochemical precursors
-
Functionalized materials for electronic applications
-
Complex natural product derivatives
The p-tolyl group can be introduced into various molecular frameworks with high regioselectivity and under relatively mild conditions, making it valuable in the late-stage functionalization of complex molecules .
Pharmaceutical Research and Development
In pharmaceutical research, p-Tolylboronic acid contributes significantly to drug discovery and development processes. Its value stems from:
-
Ability to form stable complexes with certain biomolecules, enhancing drug targeting potential
-
Serving as a building block for synthesizing compounds with improved pharmacokinetic properties
-
Contributing to the development of targeted therapies with enhanced efficacy and reduced side effects
-
Enabling the synthesis of complex drug scaffolds containing biaryl or heterobiaryl motifs
-
Facilitating structure-activity relationship studies through systematic molecular modifications
These applications have positioned p-Tolylboronic acid as an important tool in modern medicinal chemistry research .
Materials Science Applications
In materials science, p-Tolylboronic acid has found applications in the development of advanced functional materials with enhanced properties . These include:
-
Conducting polymers with improved charge transport characteristics
-
Optoelectronic materials for sensors and display technologies
-
Nanomaterials with tailored surface properties
-
Coatings with enhanced durability and performance
-
Specialty adhesives and composites with optimized mechanical properties
The boronic acid functionality enables precise control over material properties through controlled cross-linking and supramolecular assembly processes .
Biochemical Research Applications
In biochemistry, p-Tolylboronic acid serves as a valuable reagent for various analytical and preparative applications:
-
Selective labeling of glycoproteins and carbohydrate-containing biomolecules
-
Development of biosensors for detecting sugars and other diol-containing compounds
-
Study of cellular processes and disease mechanisms
-
Affinity chromatography for the isolation of specific biomolecules
The ability of boronic acids to form reversible covalent bonds with diols makes p-Tolylboronic acid particularly useful for studying and manipulating biological systems containing carbohydrates and glycosylated proteins .
Environmental Chemistry Applications
Environmental applications of p-Tolylboronic acid are an emerging area of research with promising potential:
-
Development of selective adsorbents for removing pollutants from water
-
Design of chemical sensors for environmental monitoring
-
Creation of remediation systems for contaminated soil and water
-
Exploration of sustainable chemistry processes
These applications showcase the versatility of p-Tolylboronic acid in addressing challenges related to environmental sustainability and pollution control .
Recent Research Developments
Recent research on p-Tolylboronic acid has expanded its applications and improved synthetic methodologies.
Advanced Synthetic Approaches
Modern approaches to synthesizing p-Tolylboronic acid have focused on developing more sustainable and efficient methods:
-
Transition metal-catalyzed direct borylation of toluene derivatives
-
Microwave-assisted synthesis for reduced reaction times and improved yields
-
Flow chemistry approaches for continuous production
-
Green chemistry methodologies using environmentally benign solvents
-
Stereoselective synthesis for applications requiring high optical purity
These advancements have made p-Tolylboronic acid more accessible for research and industrial applications while reducing environmental impacts associated with its production.
Emerging Applications
Several emerging applications of p-Tolylboronic acid demonstrate its continuing relevance in cutting-edge research:
-
Development of boron-containing pharmaceuticals (boron neutron capture therapy agents)
-
Self-healing materials based on dynamic boronic ester formation
-
Stimuli-responsive drug delivery systems
-
Chemical biology tools for probing complex biological systems
-
Molecular recognition elements in artificial intelligence-designed molecular systems
These applications highlight the ongoing importance of p-Tolylboronic acid in advancing multiple scientific disciplines .
Comparative Analysis with Related Compounds
Understanding p-Tolylboronic acid in the context of related boronic acids provides valuable insights into its unique properties and applications.
Structure-Activity Relationships
Comparing p-Tolylboronic acid with other substituted phenylboronic acids reveals important structure-activity relationships:
-
The methyl group at the para position increases electron density in the aromatic ring compared to unsubstituted phenylboronic acid
-
This electronic effect modifies reactivity in coupling reactions and influences interaction with biological targets
-
Compared to meta- and ortho-isomers, p-Tolylboronic acid exhibits different steric properties affecting its performance in certain applications
-
The para-methyl substitution also influences physical properties such as solubility and crystallinity
These structure-activity relationships guide the selection of the appropriate boronic acid for specific applications and help predict behavior in complex reaction systems.
Citations https://www.chemimpex.com/products/30418 https://www.chemscene.com/5720-05-8.html?productObj=CS-W009284 https://patents.google.com/patent/US20020161230A1/en
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume